molecular formula C12H14O2S B13647043 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one

2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one

Cat. No.: B13647043
M. Wt: 222.31 g/mol
InChI Key: DSYREZBVQCWIIA-UHFFFAOYSA-N
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Description

2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one is an organic compound that features an oxetane ring and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under basic conditions.

    Thioether Formation: The oxetane ring is then reacted with a thiol compound in the presence of a base to form the thioether linkage.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the design of novel materials with specific mechanical or electronic characteristics.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and thioether linkage can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxetan-3-ylthio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the methyl group in the o-tolyl moiety can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(2-methylphenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C12H14O2S/c1-9-4-2-3-5-11(9)12(13)8-15-10-6-14-7-10/h2-5,10H,6-8H2,1H3

InChI Key

DSYREZBVQCWIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CSC2COC2

Origin of Product

United States

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